molecular formula C13H12ClFN2O B1487899 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 1482965-26-3

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No. B1487899
M. Wt: 266.7 g/mol
InChI Key: IXEUAQWUJDOUPX-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, more commonly known as 5-Fluoro-2-chloropyridine, is an organic compound with a wide range of applications in the scientific and medical fields. It is synthesized through a reaction between 2-chloropyridine and 5-fluoropyridine, and is used as a precursor in the synthesis of various other compounds. 5-Fluoro-2-chloropyridine has been studied for its potential applications in the fields of biology, chemistry, and medicine.

Scientific Research Applications

Crystallography and Molecular Structure

Studies on the crystal and molecular structure of pyrrol-2-yl chloromethyl ketone derivatives reveal insights into hydrogen bonding patterns and intermolecular interactions within crystals. These compounds crystallize in different structures, showing how hydrogen bonds form diverse motifs that influence the stability and physical properties of the material (Domagała et al., 2022).

Organic Synthesis

In organic synthesis, the compound has been implicated in the development of novel synthesis pathways. For instance, voriconazole, a broad-spectrum triazole antifungal agent, involves synthesis steps that include the manipulation of pyridinyl and pyrrol derivatives for setting relative stereochemistry and diastereoselection, showcasing the compound's relevance in creating therapeutically active agents (Butters et al., 2001).

Materials Science

In materials science, pyrrole-pyridine-based dibranched chromophores have been synthesized and characterized for their potential in electrooptic film fabrication. These studies explore the influence of chromophore architecture on film microstructure and nonlinear optical response, indicating applications in advanced optical materials and devices (Facchetti et al., 2006).

Corrosion Inhibition

A new pyrrole derivative was synthesized and studied for its corrosion inhibition properties on steel surfaces. This research signifies the compound's potential in protecting metals against corrosion, an important application in materials engineering and maintenance (Louroubi et al., 2019).

Antimicrobial Activity

Synthesized pyrrole derivatives have been evaluated for their antimicrobial activity, presenting a potential avenue for the development of new antimicrobial agents. This application is crucial in the search for new treatments against resistant bacterial strains (Kumar et al., 2017).

properties

IUPAC Name

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c1-8-5-11(12(18)6-14)9(2)17(8)13-4-3-10(15)7-16-13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEUAQWUJDOUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=C(C=C2)F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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